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Efficacy and Survival Outcomes Comparison

The table below summarizes the key efficacy findings from a Phase 2b randomized controlled trial that

directly compared belotecan and topotecan [1].

Efficacy Metric Belotecan Topotecan
Statistical Significance
(P-value)

Overall Response Rate
(ORR) - ITT

29.6% 26.1% P = 0.645

Overall Response Rate
(ORR) - PP

30.3% 25.0% P = 0.499

Median Overall Survival
(OS) - PP

39.7 months 26.6

months

P = 0.034

OS in PRROC Subgroup
(PP)

Improved -- HR = 0.499 (95% CI:

0.255–0.977)

OS in non-HGSC
Subgroup (PP)

Improved -- HR = 0.187 (95% CI:

0.039–0.895)
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Efficacy Metric Belotecan Topotecan
Statistical Significance
(P-value)

Progression-Free
Survival (PFS)

No significant difference

between the two groups

> Abbreviations: ITT (Intention-To-Treat population); PP (Per-Protocol population); PRROC (Platinum-

Resistant Recurrent Ovarian Cancer); non-HGSC (non-High-Grade Serous Carcinoma); HR (Hazard Ratio);

CI (Confidence Interval).

Detailed Experimental Protocol

To assess the quality and applicability of this data, here are the key methodological details from the clinical

study.

Study Design: A multicenter, randomized, open-label, parallel-group Phase 2b non-inferiority
trial (ClinicalTrials.gov: NCT01630018) [1].
Patient Population: Adults with recurrent epithelial ovarian cancer, including both platinum-sensitive

and platinum-resistant disease, who had measurable or non-measurable disease per RECIST v1.1 or
GCIG criteria [1].

Treatment Regimen:
Randomization: Patients were randomized 1:1 to either treatment arm [1].

Belotecan Arm: Intravenous infusion of 0.5 mg/m² over 30 minutes, for five consecutive days
every 3 weeks [1].

Topotecan Arm: Intravenous infusion of 1.5 mg/m² over 30 minutes, for five consecutive days
every 3 weeks [1].

Treatment Duration: Up to six cycles, or until disease progression or unacceptable toxicity
occurred [1].

Dose Modification Rules: Dose reductions (by 0.1 mg/m² for belotecan and 0.25 mg/m² for
topotecan) or cycle delays (up to 2 weeks) were mandated for specific grade 3 or 4 hematologic or

non-hematologic toxicities [1].
Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients with a

complete or partial response [1].
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and toxicity profile [1].

Statistical Analysis: The analysis was performed on both the Intention-to-Treat (ITT) and Per-
Protocol (PP) populations. The study was powered to show non-inferiority of belotecan with a margin

of 25% for ORR [1].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.nature.com/articles/s41416-020-01098-8
https://www.nature.com/articles/s41416-020-01098-8
https://www.nature.com/articles/s41416-020-01098-8
https://www.smolecule.com/products/s548600?utm_src=pdf-body
https://www.nature.com/articles/s41416-020-01098-8
https://www.nature.com/articles/s41416-020-01098-8
https://www.nature.com/articles/s41416-020-01098-8
https://www.smolecule.com/products/s548600?utm_src=pdf-body
https://www.nature.com/articles/s41416-020-01098-8
https://www.nature.com/articles/s41416-020-01098-8
https://www.nature.com/articles/s41416-020-01098-8
https://www.smolecule.com/products/s548600?utm_src=pdf-body
https://www.nature.com/articles/s41416-020-01098-8
https://www.smolecule.com/products/s548600?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Safety and Tolerability Profile

The study reported that the rates of adverse events were not significantly different between the belotecan

and topotecan groups. The toxicity profiles were comparable, and both drugs had similar rates of

chemotherapy cycle cancellation, dose reduction, and delay [1].

Mechanism of Action

Both belotecan and topotecan are camptothecin analogues that function as topoisomerase I inhibitors.

They work by stabilizing the transient complex between topoisomerase I and DNA, preventing the relegation

of single-stranded DNA breaks. This disruption leads to the arrest of DNA replication forks during the S

phase, ultimately triggering apoptosis in tumor cells [1].

The following diagram illustrates this shared mechanism and the core design of the clinical trial:
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Shared Mechanism of Action (Topoisomerase I Inhibition) Phase 2b Trial Design Overview

Belotecan or Topotecan
(Camptothecin Analogues)

Inhibit Topoisomerase I

Stabilize DNA-Enzyme
Complex

Prevent DNA Re-ligation
(Causes Single-Strand Breaks)

Replication Fork Arrest
in S Phase

Apoptosis
(Cancer Cell Death)

Patient Population:
Recurrent Epithelial Ovarian Cancer

1:1 Randomization
(n=140)

Belotecan Arm
(0.5 mg/m² IV, 5 days)

Topotecan Arm
(1.5 mg/m² IV, 5 days)

Cycle: Every 3 weeks
(Up to 6 cycles)

Primary Endpoint:
Overall Response Rate (ORR)

Secondary Endpoints:
OS, PFS, Toxicity
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Key Conclusions for Clinical Practice

Non-Inferior Efficacy: Belotecan was not inferior to topotecan in terms of the primary endpoint,
Overall Response Rate, establishing it as a viable alternative for recurrent ovarian cancer [1].

Promising Survival Signal: The significantly longer median Overall Survival with belotecan,
particularly in the platinum-resistant and non-high-grade serous carcinoma subgroups,

suggests a potential clinical advantage in these harder-to-treat populations and warrants further
investigation in larger Phase 3 trials [1].
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Manageable Safety: The comparable toxicity profile between the two drugs indicates that the efficacy

benefits of belotecan are not achieved at the cost of increased adverse events [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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